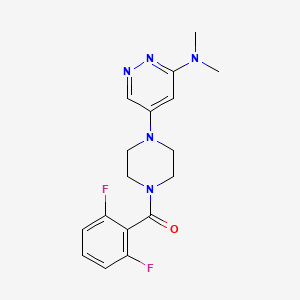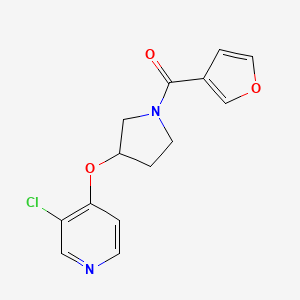
(3-((3-氯吡啶-4-基)氧基)吡咯烷-1-基)(呋喃-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a furan ring
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: Due to its structural features, the compound could be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: If found to be biologically active, the compound could be developed into a therapeutic agent for various diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Chloropyridine Moiety: This step involves the reaction of the pyrrolidine intermediate with 3-chloropyridine, often using a coupling reagent such as a palladium catalyst.
Attachment of the Furan Ring: The final step involves the reaction of the intermediate with a furan derivative, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine moiety.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrrolidine, pyridine, and furan derivatives.
作用机制
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- **(3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- **(3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
Uniqueness
The presence of both the furan ring and the chloropyridine moiety in (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(furan-3-yl)methanone may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, stability, and biological activity.
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-12-7-16-4-1-13(12)20-11-2-5-17(8-11)14(18)10-3-6-19-9-10/h1,3-4,6-7,9,11H,2,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHBLGVGWJILN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate](/img/structure/B2380791.png)
![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)
![5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B2380795.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpiperidine-3-carboxylic acid](/img/structure/B2380797.png)
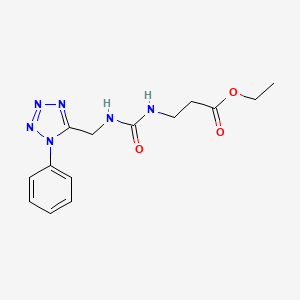
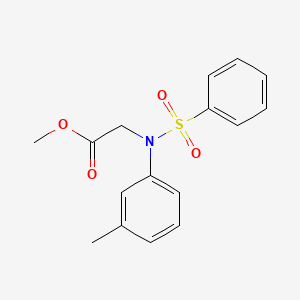
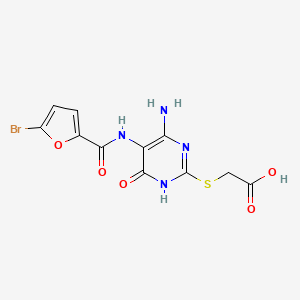
![N-{3,3'-dimethoxy-4'-[3-(phenylsulfanyl)propanamido]-[1,1'-biphenyl]-4-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2380803.png)
![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2380804.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)
![2-(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2380807.png)
![tert-Butyl 4-[(2-fluoro-6-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2380808.png)
![4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide](/img/structure/B2380809.png)
